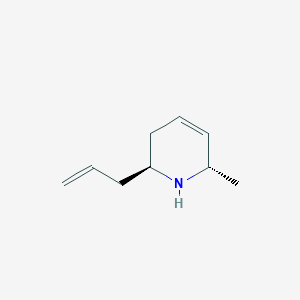
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a chiral compound with significant interest in the fields of chemistry and pharmacology
Applications De Recherche Scientifique
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
Target of Action
The primary target of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine, also known as (2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine, is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Mode of Action
This compound interacts with its target, mTOR, by increasing its function . The phosphorylation of mTOR and its downstream targets is significantly increased in response to the administration of this compound . This interaction results in changes in cellular processes such as protein synthesis and cell survival .
Biochemical Pathways
The compound affects the mTOR pathway, which is involved in various cellular processes including cell growth, protein synthesis, and autophagy . The activation of mTOR by the compound results in the phosphorylation and inactivation of eukaryotic initiation factor 4E-binding proteins (4E-BPs), which control various neuronal functions .
Pharmacokinetics
The compound readily crosses the blood-brain barrier . It is extensively metabolized, with its metabolites contributing to increased mTOR signaling . The compound activates the mTOR pathway in a concentration-dependent manner .
Result of Action
The molecular and cellular effects of the compound’s action include increased activity and function of mTOR, leading to changes in cellular processes such as protein synthesis and cell survival . These effects contribute to the compound’s antidepressant-like actions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, continuous unprotected sun exposure can alter the balance of the skin’s bacterial ecosystem, which can in turn affect the compound’s action . Additionally, the use of cosmetics can change the balance of the skin’s bacterial ecosystem, potentially promoting the appearance of skin diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the chiral resolution of racemic mixtures using chiral agents such as L-pyroglutamic acid . This method allows for the separation of the desired enantiomer with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine: This enantiomer has similar structural properties but different biological activities.
(2S,6S)-hydroxynorketamine: A related compound with notable antidepressant properties.
Uniqueness
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems and potential therapeutic applications make it a compound of significant interest in various research fields .
Propriétés
IUPAC Name |
(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNCFOFVFFJWLI-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(N1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC[C@@H](N1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428470 |
Source


|
| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175478-18-9 |
Source


|
| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
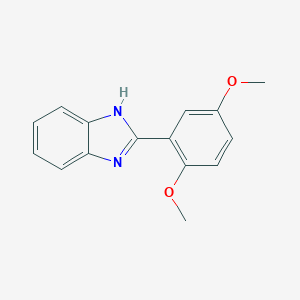
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)

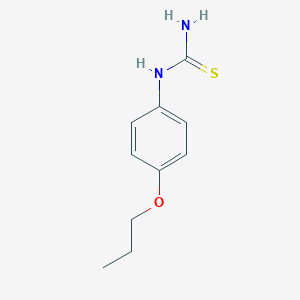
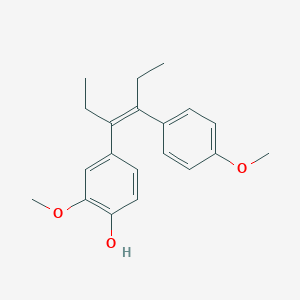
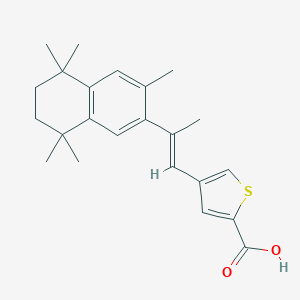
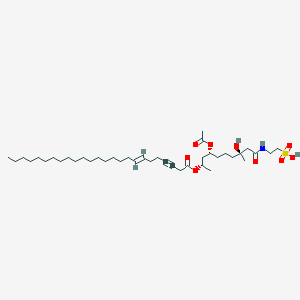
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

